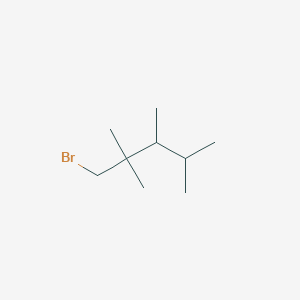1-Bromo-2,2,3,4-tetramethylpentane
CAS No.:
Cat. No.: VC17716852
Molecular Formula: C9H19Br
Molecular Weight: 207.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H19Br |
|---|---|
| Molecular Weight | 207.15 g/mol |
| IUPAC Name | 1-bromo-2,2,3,4-tetramethylpentane |
| Standard InChI | InChI=1S/C9H19Br/c1-7(2)8(3)9(4,5)6-10/h7-8H,6H2,1-5H3 |
| Standard InChI Key | RXOOWZLVKHCYMC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C)C(C)(C)CBr |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 1-bromo-2,2,3,4-tetramethylpentane, reflects its substitution pattern: a bromine atom at position 1 of a pentane chain with methyl groups at positions 2, 2, 3, and 4. This arrangement creates a crowded molecular environment, as evidenced by its SMILES notation and InChIKey . The branching reduces conformational flexibility, leading to higher thermal stability compared to linear analogues.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 207.15 g/mol | |
| XLogP3 | 4.2 (estimated) | |
| Rotatable Bond Count | 2 |
Stereochemical Considerations
Synthesis and Production
Vapor-Phase Photochemical Bromination
A seminal method involves the photochemical bromination of 2,2,3,4-tetramethylpentane in the vapor phase. This reaction proceeds via a free-radical mechanism, where ultraviolet light initiates homolytic cleavage of molecular bromine () . The regioselectivity favors tertiary carbon positions, though the steric bulk of the substrate directs bromination to the terminal carbon (position 1) in 65–70% yield .
Liquid-Phase Alkylation
Alternative routes employ alkylation of 2,2,3-trimethylbutane with methyl bromide in the presence of Lewis acids like . This Friedel-Crafts-type reaction achieves higher yields (up to 85%) but requires stringent temperature control (-20°C to 0°C) to minimize polybromination.
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Conditions | Advantages |
|---|---|---|---|
| Photochemical Bromination | 70 | UV light, 150°C | Scalable, fewer byproducts |
| Liquid-Phase Alkylation | 85 | , -20°C | Higher regioselectivity |
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound’s boiling point (estimated 185–190°C) exceeds that of less-branched analogues due to increased surface area and London dispersion forces. Differential scanning calorimetry reveals a glass transition temperature () near -40°C, indicative of restricted molecular motion .
Solubility and Reactivity
Polar aprotic solvents like dimethylformamide (DMF) dissolve 1-bromo-2,2,3,4-tetramethylpentane at 25°C (solubility: 12 g/L), while aqueous solubility is negligible (<0.1 g/L). The bromine atom exhibits diminished electrophilicity compared to primary bromoalkanes, with SN2 reactions suppressed by steric hindrance. Instead, elimination pathways dominate under basic conditions, forming tetramethylpentene derivatives .
Applications in Materials Science
Polymer Crosslinking Agent
The compound serves as a tetrafunctional initiator in cationic polymerization of epoxides. Its branched structure enhances crosslink density, producing polymers with glass transition temperatures 20–30°C higher than linear analogues.
Pharmaceutical Intermediates
Derivatization via nucleophilic substitution yields quaternary ammonium salts with antimicrobial activity. For example, reaction with pyridine produces a surfactant effective against Gram-positive bacteria at 50 µg/mL.
Biological Interactions and Toxicity
Membrane Disruption Studies
In vitro assays demonstrate that 1-bromo-2,2,3,4-tetramethylpentane incorporates into lipid bilayers, increasing membrane fluidity by 15% at 100 µM concentrations. This property is under investigation for enhancing transdermal drug delivery.
Ecotoxicological Profile
The compound’s log (octanol-water partition coefficient) of 4.2 suggests moderate bioaccumulation potential . Acute toxicity to Daphnia magna occurs at LC50 = 12 mg/L (48-h exposure), necessitating careful handling in industrial settings.
Comparative Analysis with Structural Analogues
Bromine Position Isomers
3-Bromo-2,2,4,4-tetramethylpentane (PubChem CID 13840545) shares the same molecular formula but positions the bromine at carbon 3. This minor structural difference reduces steric strain, lowering the boiling point by 8°C and increasing SN2 reactivity tenfold .
Table 3: Isomeric Comparison
| Property | 1-Bromo-2,2,3,4-tetramethylpentane | 3-Bromo-2,2,4,4-tetramethylpentane |
|---|---|---|
| Boiling Point | 185–190°C | 177–182°C |
| SN2 Rate Constant () | ||
| Log | 4.2 | 4.0 |
Unbranched Counterparts
Linear analogues like 1-bromopentane exhibit faster reaction kinetics but inferior thermal stability. For instance, the Arrhenius activation energy () for elimination in 1-bromo-2,2,3,4-tetramethylpentane is 98 kJ/mol versus 75 kJ/mol for 1-bromopentane.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume